Ethyl 4-((2-methoxyethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 4-((2-methoxyethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-methoxyethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Functional Groups: Subsequent steps involve the introduction of the methoxyethylamino group and the ethyl ester group. This can be achieved through nucleophilic substitution reactions and esterification reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((2-methoxyethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-((2-methoxyethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-methoxyethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that also belongs to the quinoline family.
Quinoline-3-carboxylate: A derivative of quinoline with a carboxylate group at the 3-position.
Uniqueness
Ethyl 4-((2-methoxyethyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethylamino group and ethyl ester group contribute to its potential as a versatile intermediate in organic synthesis and its promising biological activities.
Properties
IUPAC Name |
ethyl 4-(2-methoxyethylamino)-8-methyl-2-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-4-22-16(20)12-14(17-8-9-21-3)11-7-5-6-10(2)13(11)18-15(12)19/h5-7H,4,8-9H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOKXKZKFWSQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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